molecular formula C7H9Cl2FN2 B2926704 [(2-Chloro-4-fluorophenyl)methyl]hydrazine dihydrochloride CAS No. 2044707-02-8

[(2-Chloro-4-fluorophenyl)methyl]hydrazine dihydrochloride

Cat. No.: B2926704
CAS No.: 2044707-02-8
M. Wt: 211.06 g/mol
InChI Key: ZDUFGLZNLKJOGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2-Chloro-4-fluorophenyl)methyl]hydrazine dihydrochloride is a chemical compound with the molecular formula C7H10Cl3FN2 It is a halogenated benzene derivative that contains both chlorine and fluorine atoms on the benzene ring, along with a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Chloro-4-fluorophenyl)methyl]hydrazine dihydrochloride typically involves the reaction of 2-chloro-4-fluorobenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently converted to the dihydrochloride salt. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Ethanol or methanol

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

[(2-Chloro-4-fluorophenyl)methyl]hydrazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form azides or other nitrogen-containing compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of azides or nitroso compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

[(2-Chloro-4-fluorophenyl)methyl]hydrazine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of [(2-Chloro-4-fluorophenyl)methyl]hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzymatic activity. Additionally, the halogenated benzene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorobenzaldehyde: A precursor in the synthesis of [(2-Chloro-4-fluorophenyl)methyl]hydrazine dihydrochloride.

    2-Chloro-4-fluorobenzoic acid: Another halogenated benzene derivative with similar structural features.

    [(2-Chloro-4-fluorophenyl)methyl]amine: A related compound with an amine group instead of a hydrazine moiety.

Uniqueness

This compound is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, along with a hydrazine moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

2044707-02-8

Molecular Formula

C7H9Cl2FN2

Molecular Weight

211.06 g/mol

IUPAC Name

(2-chloro-4-fluorophenyl)methylhydrazine;hydrochloride

InChI

InChI=1S/C7H8ClFN2.ClH/c8-7-3-6(9)2-1-5(7)4-11-10;/h1-3,11H,4,10H2;1H

InChI Key

ZDUFGLZNLKJOGS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)Cl)CNN.Cl.Cl

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CNN.Cl

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.